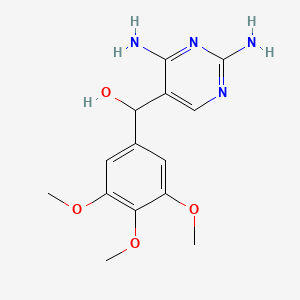
5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-” has been studied. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These compounds were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including "5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-", play a significant role in medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and antifungal activities. For instance, research on pyrimidine scaffolds has highlighted their utility in synthesizing compounds with potent biological effects, such as inhibitors for various biological targets (Rashid et al., 2021; Gondkar, Deshmukh, & Chaudhari, 2013)(Rashid et al., 2021)(Gondkar, Deshmukh, & Chaudhari, 2013).
Applications in Cancer Research
The utility of pyrimidine derivatives in cancer research is well-documented. These compounds, including fluorinated pyrimidines like 5-Fluorouracil, are key in treating various cancers due to their ability to interfere with DNA synthesis. This highlights the broader applicability of pyrimidine derivatives in developing anticancer drugs (Gmeiner, 2020)(Gmeiner, 2020).
Role in Anti-inflammatory and Antimicrobial Activities
Recent syntheses and studies of substituted tetrahydropyrimidine derivatives reveal their potential in exhibiting significant in vitro anti-inflammatory activity, underscoring the versatility of pyrimidine derivatives in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013)(Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine scaffolds have been explored for their antimicrobial properties, further emphasizing their medicinal importance.
Importance in Drug Discovery
The structural diversity and adaptability of pyrimidine derivatives make them crucial scaffolds in drug discovery, with several derivatives showing promise as anti-Alzheimer's agents, highlighting the scaffold's potential in neurodegenerative disease research (Das et al., 2021)(Das et al., 2021).
Optoelectronic Materials
Beyond their medicinal applications, pyrimidine derivatives also find applications in optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the chemical versatility and applicability of pyrimidine derivatives beyond pharmaceuticals (Lipunova et al., 2018)(Lipunova et al., 2018).
Propiedades
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRBQVQNNQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347744 |
Source


|
| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)- | |
CAS RN |
29606-06-2 |
Source


|
| Record name | RO-20-0657/000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-HYDROXYTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



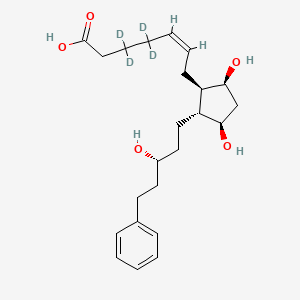
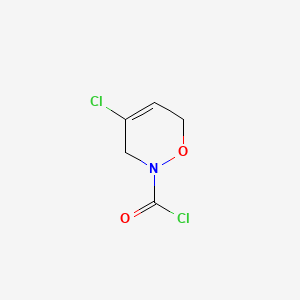
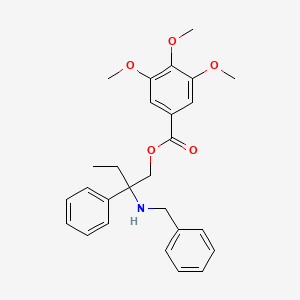
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
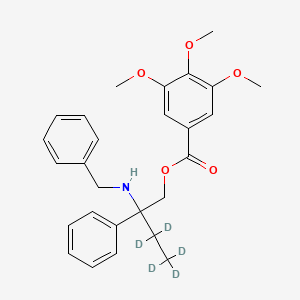
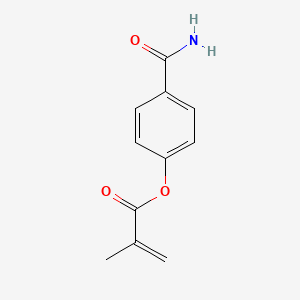
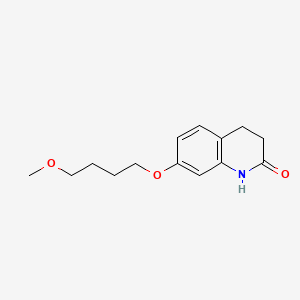
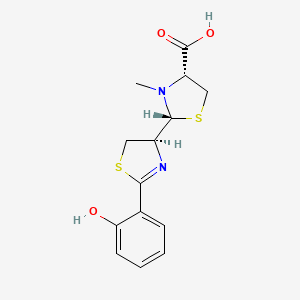
![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)